molecular formula C20H20ClNO4 B12772983 4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine CAS No. 84646-85-5

4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine

Cat. No.: B12772983
CAS No.: 84646-85-5
M. Wt: 373.8 g/mol
InChI Key: JXEPZFLDEJKTBB-UHFFFAOYSA-N
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Description

4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine is a complex organic compound that belongs to the class of dibenzooxepins. This compound is characterized by its unique structure, which includes a morpholine ring attached to a dibenzooxepin core. The presence of a chlorine atom and a dioxolo group further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine typically involves multi-step organic reactions. One common approach is:

    Formation of the Dibenzooxepin Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced to the dibenzooxepin core.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using thionyl chloride or bromine.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives may be investigated for therapeutic applications, including as potential drug candidates.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dibenzooxepins: Compounds with similar core structures but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring with various attached groups.

Uniqueness

The uniqueness of 4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine lies in its specific combination of structural features, including the chlorine atom, dioxolo group, and morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84646-85-5

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

4-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]morpholine

InChI

InChI=1S/C20H20ClNO4/c21-13-5-6-17-15(11-13)20-19(14-3-1-2-4-16(14)24-17)25-18(26-20)12-22-7-9-23-10-8-22/h1-6,11,18-20H,7-10,12H2

InChI Key

JXEPZFLDEJKTBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2OC3C(O2)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C35

Origin of Product

United States

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